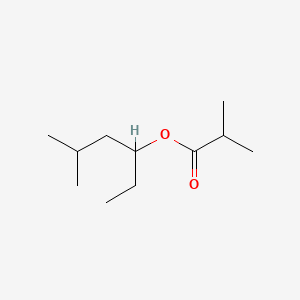
1-Ethyl-3-methylbutyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methylbutyl isobutyrate is an ester compound known for its pleasant odor, often used in the fragrance and flavor industry. Esters like this compound are characterized by their general formula RCOOR’, where R and R’ are alkyl or aryl groups. This compound is particularly notable for its fruity aroma, making it a valuable component in perfumes and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylbutyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 1-ethyl-3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of engineered bacteria for biosynthesis is also being explored as a sustainable production method .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-methylbutyl isobutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyric acid and 1-ethyl-3-methylbutanol.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the ester to form corresponding carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to alcohols.
Major Products:
Hydrolysis: Isobutyric acid and 1-ethyl-3-methylbutanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methylbutyl isobutyrate finds applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in natural product biosynthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methylbutyl isobutyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involve the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparación Con Compuestos Similares
Ethyl acetate: Known for its sweet smell, used in nail polish removers and glues.
Methyl butyrate: Has a fruity odor, used in flavorings and perfumes.
Isobutyl acetate: Used as a solvent and in the production of perfumes and flavorings.
Uniqueness: 1-Ethyl-3-methylbutyl isobutyrate stands out due to its specific fruity aroma and its applications in both the fragrance and flavor industries. Its unique structure allows for distinct interactions with olfactory receptors, making it a valuable compound in sensory applications .
Propiedades
Número CAS |
94108-34-6 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5-methylhexan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C11H22O2/c1-6-10(7-8(2)3)13-11(12)9(4)5/h8-10H,6-7H2,1-5H3 |
Clave InChI |
OZEZRQVRKNAKRH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)C)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















